![molecular formula C25H33N B14680491 ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene CAS No. 32069-92-4](/img/structure/B14680491.png)

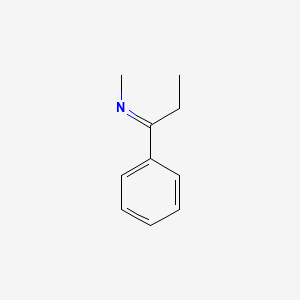

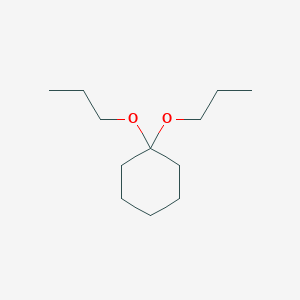

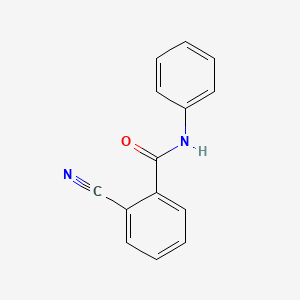

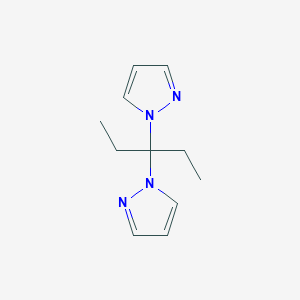

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

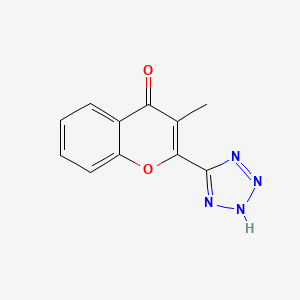

The compound “ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene” is a complex mixture of several organic compounds, each with unique properties and applications. These compounds include ethene, (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene, prop-1-ene, prop-2-enenitrile, and styrene. Each of these components plays a significant role in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Ethene: The process involves heating these hydrocarbons to high temperatures (800-900°C) to break them down into smaller molecules, including ethene .

-

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: : This compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The reaction typically occurs at elevated temperatures and may require a catalyst .

-

Prop-1-ene: It can also be produced via the catalytic dehydrogenation of propane .

-

Prop-2-enenitrile: The process involves reacting propylene with ammonia and oxygen in the presence of a catalyst at high temperatures .

-

Styrene: : Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen atoms and form styrene .

Industrial Production Methods

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Industrial synthesis may involve large-scale Diels-Alder reactions with appropriate catalysts and reaction conditions.

Prop-1-ene: Produced through steam cracking and catalytic dehydrogenation processes.

Prop-2-enenitrile: Produced via ammoxidation of propylene in large-scale reactors.

Styrene: Produced through the dehydrogenation of ethylbenzene in industrial reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Ethene: Undergoes addition reactions, such as hydrogenation, halogenation, and polymerization.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Participates in Diels-Alder reactions and can undergo hydrogenation and oxidation.

Prop-1-ene: Undergoes addition reactions, polymerization, and oxidation.

Prop-2-enenitrile: Undergoes polymerization, hydrolysis, and addition reactions.

Styrene: Undergoes polymerization, oxidation, and addition reactions.

Major Products Formed

Ethene: Polyethylene, ethylene oxide, ethanol.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Various bicyclic compounds.

Prop-1-ene: Polypropylene, propylene oxide.

Prop-2-enenitrile: Polyacrylonitrile, acrylamide.

Styrene: Polystyrene, styrene-butadiene rubber.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethene: Used as a precursor for various chemicals and polymers.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Studied for its unique bicyclic structure and reactivity.

Prop-1-ene: Used in the production of polypropylene and other chemicals.

Prop-2-enenitrile: Used in the production of synthetic fibers and resins.

Styrene: Used in the production of polystyrene and other polymers.

Biology and Medicine

Ethene: Studied for its role as a plant hormone.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Investigated for potential pharmaceutical applications.

Prop-1-ene: Limited biological applications.

Prop-2-enenitrile: Studied for its toxicological effects.

Styrene: Investigated for its potential health effects and toxicity.

Industry

Ethene: Widely used in the production of plastics and chemicals.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Used in specialty chemical production.

Prop-1-ene: Used in the production of plastics and chemicals.

Styrene: Used in the production of plastics and synthetic rubber.

Wirkmechanismus

Ethene

Ethene acts as a plant hormone by binding to specific receptors and triggering a cascade of biochemical reactions that regulate growth and development .

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene

The mechanism of action involves its unique bicyclic structure, which allows it to participate in various chemical reactions .

Prop-1-ene

Prop-1-ene undergoes polymerization through the action of catalysts, forming long polymer chains .

Prop-2-enenitrile

Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile .

Styrene

Styrene undergoes polymerization through free-radical mechanisms, forming polystyrene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethene: Similar to ethane, acetylene.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Similar to norbornene.

Prop-1-ene: Similar to ethylene, butylene.

Prop-2-enenitrile: Similar to acrylamide, methacrylonitrile.

Styrene: Similar to ethylbenzene, vinyl toluene.

Uniqueness

Ethene: Unique as the simplest alkene and a key precursor in the chemical industry.

(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Unique for its bicyclic structure and reactivity.

Prop-1-ene: Unique for its role in producing polypropylene.

Prop-2-enenitrile: Unique for its use in producing synthetic fibers.

Styrene: Unique for its role in producing polystyrene and synthetic rubber.

Eigenschaften

CAS-Nummer |

32069-92-4 |

|---|---|

Molekularformel |

C25H33N |

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C9H12.C8H8.C3H3N.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;2-7H,1H2;2H,1H2;3H,1H2,2H3;1-2H2/b8-2+;;;; |

InChI-Schlüssel |

UTGAZGXJNFYUMS-KIOYDOPLSA-N |

Isomerische SMILES |

CC=C.C/C=C/1\CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |

Kanonische SMILES |

CC=C.CC=C1CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)

![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)

![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)